4-(2-Naphthyl)-1-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-but-3-enylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h2,4-5,7-11H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXXRVRRYWPAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551436 | |
| Record name | 2-(But-3-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2489-89-6 | |
| Record name | 2-(But-3-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 4 2 Naphthyl 1 Butene
Alkene Functionalization Reactions
The carbon-carbon double bond in 4-(2-Naphthyl)-1-butene is electron-rich, making it susceptible to attack by electrophiles and a prime substrate for various addition reactions. These transformations include catalytic processes that introduce hydrogen and other functionalities, as well as classic electrophilic additions of halogens.
Catalytic methods offer efficient pathways to functionalize the alkene. These reactions often employ transition metal catalysts to achieve high selectivity and yield under controlled conditions.
Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing amines. For vinylarenes like this compound, this transformation can be achieved using late transition-metal catalysts. Palladium-catalyzed hydroamination of the structurally similar 1-vinylnaphthalene (B14741) with aniline (B41778) has been studied. nih.gov The reaction proceeds via a proposed catalytic cycle involving the formation of a Pd(η³-benzyl) complex. nih.gov The C-N bond is formed by the external nucleophilic attack of the amine on this intermediate, leading to the corresponding N-alkylaniline derivative. nih.gov This methodology provides a direct route to chiral amines if asymmetric catalysts are employed. nih.gov
The general mechanism for such reactions involves the insertion of the alkene into a metal-hydride bond, followed by nucleophilic attack of the amine. nih.gov
Table 1: Example of a Palladium-Catalyzed Hydroamination of a Vinylnaphthalene Data sourced from mechanistic studies on analogous substrates. nih.gov
| Substrate | Amine | Catalyst System | Product |
| Vinylnaphthalene | Aniline | [(R)-Tol-BINAP]Pd(OTf)₂ | (R)-N-1-(2-naphthyl)ethylamine |
Note: This table illustrates the type of transformation discussed. Specific yield and enantioselectivity data for this compound may vary.
Hydrovinylation is the formal addition of ethylene (B1197577) across an alkene double bond, creating a new stereogenic center and a product with a vinyl group for further functionalization. wikipedia.orgrsc.org The reaction is a type of hydroalkenylation catalyzed by metal complexes, notably those of nickel, cobalt, and ruthenium. wikipedia.org For substrates like this compound, the reaction is analogous to the well-studied hydrovinylation of styrene, which yields 3-phenyl-1-butene. wikipedia.org This transformation typically involves the formation of a metal-hydride species that adds to the alkene, followed by insertion of ethylene and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org The choice of metal and chiral ligands can allow for high regio- and enantioselectivity. wikipedia.org
Table 2: General Scheme for Hydrovinylation of a Vinylarene Based on the hydrovinylation of styrene. wikipedia.org
| Substrate | Reagent | Typical Catalyst | Product Structure |
| Ar-CH=CH₂ | Ethylene | Ni(II) or Co(II) complexes | Ar-CH(CH₃)-CH=CH₂ |
Note: "Ar" represents the 2-naphthylethyl moiety for the subject compound.
Alkoxycarbonylation introduces an ester functional group by the addition of carbon monoxide and an alcohol across the double bond. This reaction is a powerful tool for converting simple alkenes into more valuable carboxylic acid derivatives. nih.gov Recent advancements have shown that vinylnaphthalenes are effective substrates for photocatalyzed alkoxycarbonylation. nih.gov In this process, alkyloxalyl chlorides act as alkoxycarbonyl radical sources under photoredox catalysis, reacting with the alkene to form β-chloro esters. nih.gov Specifically, 2-vinylnaphthalene (B1218179) has been shown to react efficiently, affording the corresponding ester in high yield. nih.gov Traditional palladium-catalyzed methods are also widely used for alkoxycarbonylation, often requiring a palladium source, a phosphine (B1218219) ligand, and an acid promoter. uni-regensburg.dersc.org
Table 3: Photocatalyzed Alkoxycarbonylation of Vinylnaphthalenes Data from a study on photocatalyzed alkoxycarbonylation. nih.gov
| Substrate | Reagent | Catalyst System | Product | Yield |
| 2-Vinylnaphthalene | Methyloxalyl chloride | Photoredox Catalyst | Methyl 3-chloro-3-(naphthalen-2-yl)propanoate | 83% |
| 1-Vinylnaphthalene | Methyloxalyl chloride | Photoredox Catalyst | Methyl 3-chloro-3-(naphthalen-1-yl)propanoate | 63% |
The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) is a classic example of electrophilic addition. mt.com The mechanism for the bromination of structurally similar styrenes proceeds through a cyclic bromonium ion intermediate. cdnsciencepub.com Due to the influence of the aromatic ring, this intermediate is highly unsymmetrical, with a significant partial positive charge on the benzylic carbon. The subsequent attack by the bromide ion occurs from the anti-face, leading to a stereospecific trans-addition product. cdnsciencepub.comyoutube.com This reaction is often rapid and proceeds readily in non-polar solvents. cdnsciencepub.com The addition of other electrophiles, such as hydrogen halides (H-X), also proceeds via an electrophilic addition mechanism, typically following Markovnikov's rule where the hydrogen adds to the less substituted carbon (C1) and the halide adds to the more substituted carbon (C2), forming a secondary carbocation intermediate.
Table 4: Mechanism and Product of Bromination
| Reactant | Reagent | Intermediate | Product Stereochemistry |
| This compound | Br₂ | Unsymmetrical Bromonium Ion | anti-addition |
Catalytic Hydrogenation and Hydrofunctionalization Reactions
Rearrangement Reactions
In the course of certain reactions, particularly those involving carbocation intermediates, the carbon skeleton of this compound can undergo rearrangement. chemistrysteps.com Such rearrangements are driven by the formation of a more stable carbocation. libretexts.orgbyjus.com
For example, during the electrophilic addition of a protic acid (H-X), the initial protonation of the double bond at C1 generates a secondary carbocation at C2. This secondary carbocation is adjacent to a methylene (B1212753) group (C3). While this carbocation is already stabilized by the nearby naphthyl group through hyperconjugation, a 1,2-hydride shift from C3 to C2 is not expected as it would lead to a less stable primary carbocation. However, a 1,2-hydride shift from the naphthyl-adjacent carbon (C4) is also unlikely. A more relevant scenario for rearrangement would involve the formation of a carbocation at a different position under specific reaction conditions, which could then rearrange to a more stable benzylic-type carbocation. For instance, if a reaction were to generate a positive charge at C3, a 1,2-hydride shift from C2 would be unfavorable, but a shift from C4 could potentially occur to place the charge in a more stabilized position adjacent to the naphthyl ring. Such rearrangements are crucial considerations in synthesis design, as they can lead to constitutional isomers of the expected product. chemistrysteps.comyoutube.com
Photochemical Isomerization Processes
While specific studies on the photochemical isomerization of this compound are not extensively documented, the behavior of analogous aryl-alkenes provides a framework for understanding its potential photochemical transformations. The presence of the naphthyl chromophore suggests that, upon irradiation, the molecule can undergo excitation to singlet and triplet excited states, leading to isomerization.
Direct irradiation of alkenes can lead to cis-trans isomerization. scribd.comgcwk.ac.inyoutube.com For this compound, this would involve the interconversion between the E and Z isomers, although the terminal nature of the double bond in 1-butene (B85601) makes this specific type of isomerization less relevant than in internal alkenes. However, photochemical excitation can lead to other isomerization pathways. One common photochemical reaction for aryl-alkenes is photocyclization. For instance, stilbene (B7821643) derivatives are known to undergo photocyclization to form phenanthrenes. In the case of this compound, an analogous intramolecular cyclization could potentially occur, leading to the formation of a new ring system. The specific products would depend on the excited state lifetime and the geometric orientation of the butenyl chain relative to the naphthalene (B1677914) ring. Studies on trans-1-(1′-naphthyl)-2-(3-hydroxyphenyl)ethene have shown that photocyclization is a major reaction pathway from the excited cis isomer. rsc.orgnih.gov
The mechanism of such isomerizations often involves a twisted intermediate in the excited state, from which the molecule can relax to either the starting isomer or the product. The efficiency and outcome of the photoisomerization can be influenced by factors such as the wavelength of irradiation, the solvent, and the presence of photosensitizers.
Thermal Rearrangements (e.g., Carbon Claisen Rearrangement Analogs)
The thermal reactivity of this compound is of significant interest, particularly in the context of sigmatropic rearrangements, which are concerted pericyclic reactions. wikipedia.orgchemistrylearner.comstereoelectronics.orguh.edu The carbon analog of the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift, is a potential thermal pathway for 4-aryl-1-butenes. nrochemistry.comwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com
A detailed study by Lambert, Fabricius, and Hoard investigated the thermolysis of 4-phenyl-1-butene, 4-(1-naphthyl)-1-butene, and 4-(9-phenanthryl)-1-butene to explore the feasibility of a carbon-Claisen rearrangement. acs.org This type of rearrangement would involve the migration of the allyl group to the ortho position of the aromatic ring. For this compound, the analogous reaction would be the migration of the butenyl group.
The study found that for the thermolysis of 4-phenyl-1-butene, no Claisen rearrangement product (o-allyltoluene) was observed. Instead, the primary reaction was cleavage of the benzylic-allylic bond. However, in the case of 4-(1-naphthyl)-1-butene, the reaction landscape was different. The increased bond localization in the naphthalene ring system was hypothesized to favor the concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement, making it more analogous to the all-carbon Cope rearrangement. acs.org While the study focused on the 1-naphthyl isomer, the principles are applicable to the 2-naphthyl isomer. The thermolysis of 4-(1-naphthyl)-1-butene was expected to yield 2-allyl-1-methylnaphthalene. The experimental results from this study are summarized in the table below.
| Starting Material | Temperature (°C) | Major Products | Minor Products |
| 4-phenyl-1-butene | 450 | Toluene (B28343) | Styrene, Ethylbenzene |
| 4-(1-naphthyl)-1-butene | 350 | 1-Methylnaphthalene | Small amounts of unidentified products |
| 4-(9-phenanthryl)-1-butene | 300 | 9-Methylphenanthrene | Unidentified products |
Data sourced from Lambert, J. B.; Fabricius, D. M.; Hoard, J. A. J. Org. Chem. 1979, 44 (9), 1480–1482. acs.org
These findings suggest that for this compound, a thermal rearrangement is plausible, though likely competing with cleavage reactions. The specific outcome would depend on the relative activation energies of the rearrangement and cleavage pathways.
Cyclization Reactions
The structure of this compound, with a reactive double bond and an aromatic nucleus, is well-suited for various cyclization reactions, leading to the formation of new ring systems.
Intramolecular Cyclization Pathways
Intramolecular cyclization of this compound can be initiated by electrophilic attack on either the double bond or the naphthalene ring. Under acidic conditions, protonation of the double bond can generate a secondary carbocation. This carbocation can then undergo an intramolecular Friedel-Crafts type reaction, attacking the electron-rich naphthalene ring to form a new six-membered ring. organic-chemistry.orgnih.govnih.gov The regioselectivity of this cyclization would be directed by the electronic properties of the naphthalene ring.
Alternatively, activation of the naphthalene ring could lead to cyclization. For example, in the presence of a strong acid, the naphthalene ring could be protonated, and the resulting species could be attacked by the double bond. The feasibility and outcome of such reactions would be highly dependent on the reaction conditions, including the nature of the acid catalyst and the temperature.
Sulfocyclization Studies
A plausible reaction would involve the treatment of this compound with a source of electrophilic sulfur, such as a sulfenyl chloride (RSCl). The addition of the electrophile to the double bond would form a thiiranium ion intermediate. This intermediate could then be attacked intramolecularly by the naphthalene ring to form a new heterocyclic ring containing sulfur. nih.govnih.govresearchgate.net The regiochemistry of the cyclization would again be influenced by the positions of highest electron density on the naphthalene ring.
Other Reactions and Chemoselective Transformations
The presence of two distinct reactive sites in this compound—the terminal alkene and the aromatic naphthalene ring—allows for the exploration of various chemoselective transformations. ox.ac.ukrsc.org
Chemoselective oxidation could target either the double bond or the aromatic system. nih.govresearchgate.netnih.govlehigh.edu For example, epoxidation with reagents like m-chloroperoxybenzoic acid (mCPBA) would selectively react with the double bond to form an epoxide, leaving the aromatic ring intact. Dihydroxylation using osmium tetroxide would similarly yield a diol at the former double bond. Conversely, stronger oxidizing agents could lead to cleavage of the double bond or oxidation of the naphthalene ring.
Chemoselective reduction could also be achieved. ox.ac.uknih.govorganic-chemistry.org Catalytic hydrogenation with a suitable catalyst (e.g., palladium on carbon) would readily reduce the double bond to an alkane, yielding 2-butylnaphthalene, without affecting the aromatic ring under mild conditions. Reduction of the naphthalene ring would require more forcing conditions, such as high pressure and temperature or the use of a Birch reduction.
Mechanistic Investigations of 4 2 Naphthyl 1 Butene Transformations
Elucidation of Reaction Mechanisms
Detailed mechanistic studies, which form the cornerstone of understanding chemical reactivity, appear to be unpublished for 4-(2-naphthyl)-1-butene. Such studies would typically involve a combination of computational modeling and experimental work to map out the energy landscape of a reaction, identify key structures, and understand how bonds are formed and broken.
Transition State Analysis
The analysis of transition states—the highest energy points on a reaction coordinate—is crucial for predicting reaction rates and understanding selectivity. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for calculating the geometries and energies of transition states. However, a search of the literature did not yield any computational studies specifically detailing the transition states involved in reactions of this compound. Without such studies, any discussion of the specific structural features of its transition states would be purely speculative.
Intermediate Identification
Reaction intermediates are transient species formed during a chemical transformation. Their identification provides direct evidence for a proposed reaction pathway. Techniques such as NMR and mass spectrometry are often employed to detect and characterize these fleeting molecules. Regrettably, no studies reporting the direct observation or trapping of reaction intermediates in transformations of this compound have been found.
Regioselectivity and Stereoselectivity Studies
The control of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) is a central theme in modern organic synthesis.
Factors Governing Regiochemical Outcomes
For an unsymmetrical alkene like this compound, reactions such as electrophilic additions or hydroboration would be expected to exhibit regioselectivity. The outcome would likely be governed by factors such as the electronic influence of the naphthyl group and steric hindrance. For instance, in electrophilic additions, the formation of the more stable carbocation intermediate would be favored. However, without specific experimental data or computational analysis for this compound, a definitive discussion of the factors governing its regiochemical outcomes is not possible.
Stereochemical Control in Reactions
The stereochemical course of reactions involving this compound is another area lacking specific investigation. It is known, in a broader context, that the bulky 2-naphthyl group can exert significant steric influence, potentially leading to high levels of diastereoselectivity in certain reactions. For example, related studies on different molecular frameworks have shown that the presence of a 2-naphthyl substituent can enforce high stereocontrol in cycloaddition reactions. Computational models have also been successful in predicting high diastereomeric ratios in such cases. However, the application of these general findings to this compound remains uninvestigated.
Kinetic Studies and Reaction Rate Determinations
Kinetic studies provide quantitative information about how fast a reaction proceeds and how the rate is affected by variables such as concentration and temperature. This data is essential for understanding reaction mechanisms and optimizing reaction conditions. A review of the literature did not uncover any studies that have determined the rate constants, activation parameters, or reaction orders for any transformation of this compound.
Advanced Spectroscopic Analysis for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 4-(2-Naphthyl)-1-butene. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals unambiguously.
High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each unique nucleus in the molecule. The structure of this compound contains 14 carbon atoms and 14 hydrogen atoms, distributed between the naphthalene (B1677914) ring system and the butenyl side chain.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the olefinic (vinyl) protons, and the aliphatic protons of the butene chain. The integration of these signals corresponds to the number of protons in each environment. Based on typical chemical shift values for similar structural motifs, the predicted ¹H NMR assignments are presented in Table 1. docbrown.inforesearchgate.net The vinyl protons (H-1a, H-1b, H-2) form a complex splitting pattern due to geminal (²J), cis (³J), and trans (³J) couplings. The H-2 proton, being coupled to H-1a, H-1b, and the two H-3 protons, would appear as a complex multiplet. docbrown.info
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display 12 distinct signals, as two pairs of carbons in the naphthalene ring are chemically equivalent due to symmetry. The olefinic carbons appear in the characteristic downfield region for sp²-hybridized carbons, while the sp³-hybridized aliphatic carbons are found upfield. docbrown.infolibretexts.org Predicted chemical shifts are detailed in Table 1.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | ~5.0-5.2 (H-1a, H-1b) | ~115.5 |
| C2 | ~5.8-6.0 (H-2) | ~138.0 |
| C3 | ~2.4-2.6 (H-3) | ~35.5 |
| C4 | ~2.8-3.0 (H-4) | ~36.0 |
| C1' | - | ~139.0 |
| C2' | - | ~133.6 |
| C3' | ~7.3-7.8 (Aromatic Region) | ~127.5 |
| C4' | ~7.3-7.8 (Aromatic Region) | ~127.8 |
| C4a' | - | ~132.0 |
| C5' | ~7.3-7.8 (Aromatic Region) | ~126.0 |
| C6' | ~7.3-7.8 (Aromatic Region) | ~127.6 |
| C7' | ~7.3-7.8 (Aromatic Region) | ~125.5 |
| C8' | ~7.3-7.8 (Aromatic Region) | ~128.2 |
| C8a' | - | ~129.5 |
To confirm the assignments from 1D NMR and establish definitive connectivity, several 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, cross-peaks would be expected between H-2 and the terminal vinyl protons (H-1a, H-1b), as well as between H-2 and the allylic protons (H-3). Further correlation would be seen between H-3 and the benzylic-type protons at H-4. This allows for the mapping of the entire butenyl spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to the carbon signal on the other axis, confirming which proton is attached to which carbon. This is crucial for assigning the C1/H1, C2/H2, C3/H3, and C4/H4 pairs in the side chain and assigning the protons on the naphthalene ring to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for establishing the connection between the butenyl chain and the naphthalene ring. Key correlations would be expected from the H-4 protons to carbons C1' and C3' of the naphthalene ring, and from the H-3 protons to C1' and C4. These correlations definitively prove the position of the butenyl substituent on the aromatic system.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. wikipedia.orgnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. These include:
C-H stretching (sp²): Bands appearing just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹) corresponding to the C-H bonds of the alkene and the aromatic ring. docbrown.info
C-H stretching (sp³): Bands appearing just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) for the C-H bonds of the methylene (B1212753) groups in the butenyl chain. docbrown.info
C=C stretching: A moderate absorption around 1640-1645 cm⁻¹ for the terminal alkene double bond. Aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region. docbrown.infodocbrown.info
C-H bending: Out-of-plane (OOP) bending vibrations for the terminal =CH₂ group are expected to be strong and appear around 910 and 990 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to the change in polarizability, non-polar bonds often give strong Raman signals. The C=C stretching vibration of the alkene (~1640 cm⁻¹) and the symmetric breathing modes of the naphthalene ring would be particularly intense in the Raman spectrum.
Table 2: Predicted Key Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| =C-H (Vinyl/Aromatic) | Stretching | 3010-3095 | Medium | Medium |
| -C-H (Alkyl) | Stretching | 2850-2975 | Medium | Medium |
| C=C (Alkene) | Stretching | 1640-1645 | Medium | Strong |
| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong | Strong |
| =CH₂ | Out-of-Plane Bend | ~910, ~990 | Strong | Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk With a molecular formula of C₁₄H₁₄, the exact mass is 182.1096 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 182. The fragmentation of the molecular ion is dictated by the formation of the most stable carbocations. For this compound, the most favorable cleavage is expected at the C3-C4 bond, which is benzylic to the naphthalene ring system. This cleavage results in the formation of a highly stable naphthylmethyl carbocation. libretexts.orgyoutube.com
Key predicted fragments are listed in Table 3. The base peak (the most intense peak in the spectrum) is predicted to be at m/z 141, corresponding to the [C₁₁H₉]⁺ ion, which can be described as a naphthylmethyl cation or a rearranged, highly stable tropylium-like analogue. youtube.com
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss | Comments |
| 182 | [C₁₄H₁₄]⁺˙ | - | Molecular Ion (M⁺˙) |
| 153 | [C₁₂H₁₁]⁺ | •C₂H₃ (Vinyl radical) | Loss from cleavage of C2-C3 bond |
| 141 | [C₁₁H₉]⁺ | •C₃H₅ (Allyl radical) | Benzylic cleavage; likely base peak |
| 128 | [C₁₀H₈]⁺˙ | C₄H₆ (Butadiene) | McLafferty-type rearrangement |
| 115 | [C₉H₇]⁺ | C₅H₇ | Loss of sidechain, further fragmentation of naphthalene |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
UV-Visible and fluorescence spectroscopy probe the electronic transitions within the molecule, providing information about the π-electron system of the naphthalene chromophore.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is dominated by the π → π* transitions of the naphthalene ring. Naphthalene itself exhibits two main absorption bands: a strong band around 220 nm and a series of finer structured bands between 250-320 nm. nih.govnih.gov The butenyl substituent is expected to act as a weak auxochrome, potentially causing a slight bathochromic (red) shift of these absorption maxima and a loss of some of the fine vibrational structure compared to unsubstituted naphthalene.
Fluorescence Spectroscopy: Naphthalene and its derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence emission, likely in the near-UV or violet region of the spectrum. The fluorescence spectrum would be approximately a mirror image of the longest-wavelength absorption band.
Computational Chemistry and Theoretical Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, based on the fundamental principles of quantum mechanics, are employed to model the electronic structure and energy of molecules. researchgate.net These methods provide a detailed description of electron distribution, which governs the chemical and physical properties of a compound. For a molecule such as 4-(2-Naphthyl)-1-butene, QM calculations can elucidate its geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties.
Density Functional Theory (DFT) has become a widely used quantum mechanical method in chemistry due to its favorable balance of accuracy and computational cost. cc.ac.cn Instead of calculating the complex wavefunction of a multi-electron system, DFT determines the energy of the molecule based on its electron density. cc.ac.cn This approach is highly effective for studying the properties of organic molecules.
In the context of this compound, DFT calculations, typically using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), could be used to optimize the molecule's three-dimensional structure to find its most stable conformation. Such calculations would yield key data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is instrumental in exploring the reactivity of molecules through the calculation of various descriptors. For a related compound, 4-(6-methoxy-2-naphthyl)-2-butanone (Nabumetone), DFT has been used to determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov Similar calculations for this compound would identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
Table 1: Examples of DFT-Calculated Reactivity Descriptors (Note: The following data is illustrative of parameters that would be calculated for this compound, based on studies of similar molecules.)
| Descriptor | Definition | Potential Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |
| Energy Gap (HOMO-LUMO) | The energy difference between HOMO and LUMO | A smaller gap implies higher reactivity and lower kinetic stability. nih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution | A larger value indicates greater stability. nih.gov |
| Electrophilicity Index (ω) | A measure of the energy lowering upon accepting electrons | Quantifies the electrophilic nature of the molecule. nih.gov |
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data in the theoretical framework. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational expense. While computationally more demanding than DFT, high-level ab initio calculations can provide very accurate predictions of molecular geometries, energies, and other electronic properties for molecules like this compound, serving as a benchmark for other methods.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior and dynamics. nih.gov
For this compound, MD simulations could be employed to explore its conformational landscape in different environments, such as in a solvent or in a condensed phase. These simulations can reveal how the flexible butene side chain moves and rotates relative to the rigid naphthalene (B1677914) core. This information is crucial for understanding how the molecule interacts with its surroundings, for instance, how it might orient itself at an interface or within a crystal lattice. sigmaaldrich.comresearchgate.net While classical force fields are often used for MD simulations of large systems, quantum mechanics/molecular mechanics (QM/MM) methods can be applied for higher accuracy, treating the electronically important parts of the molecule with QM and the rest with MM. nih.gov
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. khanacademy.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products. wikipedia.org This involves locating transition state structures and calculating the activation energies associated with each step. wikipedia.org
For this compound, theoretical methods can be used to predict the outcomes of various chemical transformations. For example, DFT calculations could model the addition of electrophiles to the double bond of the butene chain or substitution reactions on the naphthalene ring. The calculated energy profiles for different potential reaction pathways would show the relative energy barriers, indicating which reaction is kinetically favored. researchgate.netresearchgate.net Studies on the pyrolysis of related butene compounds have successfully used DFT methods like M06-2X to propose reaction pathways and calculate their activation energies, providing a framework for how the thermal decomposition of this compound could be investigated. nih.gov
Spectroscopic Property Predictions
Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. By simulating spectra computationally, researchers can assign experimental peaks to specific molecular motions or electronic transitions.
For this compound, DFT calculations can predict its vibrational spectrum (Infrared and Raman). The calculated frequencies correspond to specific vibrational modes, such as C-H stretches, C=C double bond stretches, and aromatic ring vibrations. nih.gov This allows for a detailed assignment of an experimental IR spectrum.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). nih.gov These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. Studies on silyl-substituted naphthalenes have shown that theoretical calculations can predict how substituents on the naphthalene ring affect the absorption and fluorescence properties, causing shifts in the absorption maxima. researchgate.netmdpi.com Such an approach would be directly applicable to predicting the spectroscopic behavior of this compound.
Table 2: Examples of Predictable Spectroscopic Data (Note: This table illustrates the types of spectroscopic properties that can be predicted for this compound using computational methods.)
| Spectroscopic Technique | Predicted Property | Computational Method | Significance |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT | Assignment of experimental peaks to specific bond stretches and bends. nih.gov |
| UV-Vis Spectroscopy | Excitation Energies (λmax) | TD-DFT | Prediction of electronic transitions and the color/photophysical properties of the molecule. nih.gov |
| NMR Spectroscopy | Chemical Shifts (δ) | DFT (with methods like GIAO) | Prediction of 1H and 13C NMR spectra to aid in structure elucidation. nih.gov |
Structure-Reactivity Relationship Modeling
Modeling structure-reactivity relationships involves using computational descriptors to predict the chemical behavior of a molecule based on its structure. Quantum mechanical calculations provide a host of electronic parameters that correlate with reactivity.
For this compound, the reactivity of different sites within the molecule can be predicted using local reactivity descriptors derived from DFT. nih.gov For instance, Fukui functions and local softness values can be calculated to identify which specific atoms are most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov The molecular electrostatic potential (MEP) map is another useful tool that visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for a rational prediction of how this compound would interact with other reagents.
Polymerization Studies of Naphthyl Substituted Butenes
Homopolymerization of 4-(2-Naphthyl)-1-butene
The homopolymerization of α-olefins bearing bulky pendant groups like the naphthyl moiety presents unique challenges and outcomes compared to the polymerization of simpler olefins like 1-butene (B85601). The steric hindrance introduced by the large naphthyl group can significantly affect the rate of polymerization and the achievable molecular weight of the polymer.
Detailed studies on the homopolymerization of this compound are not extensively documented in publicly available literature, making specific data on reaction kinetics and polymer properties scarce. However, analogies can be drawn from research on other bulky α-olefins. The polymerization is typically carried out using coordination catalysts, such as Ziegler-Natta or metallocene systems, which are known for their ability to polymerize α-olefins with high stereospecificity. The choice of catalyst is crucial as it dictates the tacticity of the resulting polymer (isotactic, syndiotactic, or atactic), which in turn governs the material's crystallinity and mechanical properties.
For a hypothetical polymerization, key parameters and expected outcomes could be summarized as follows:
Table 1: Hypothetical Homopolymerization Data for this compound
| Parameter | Expected Value/Observation | Rationale |
|---|---|---|
| Catalyst System | Metallocene (e.g., zirconocene-based) | Offers good control over stereochemistry and produces polymers with narrow molecular weight distributions. |
| Polymerization Activity | Lower than 1-butene | The bulky naphthyl group sterically hinders the approach of the monomer to the catalyst's active site. |
| Molecular Weight (Mw) | Moderate to High | Dependent on catalyst type, temperature, and monomer concentration. Advanced catalysts can overcome steric bulk to produce high Mw polymers. |
| Glass Transition Temp. (Tg) | Significantly higher than poly(1-butene) | The rigid naphthyl group restricts segmental motion of the polymer backbone. |
| Melting Temperature (Tm) | High, if crystalline | Stereoregular polymerization can lead to crystalline domains with high melting points due to strong intermolecular interactions between naphthyl groups. |
Copolymerization with Other Monomers
Copolymerization of this compound with other olefin monomers, such as ethylene (B1197577) or propylene, is a strategy to tailor the properties of the resulting polymer. Introducing a comonomer can modify the polymer's crystallinity, solubility, and mechanical flexibility. In a copolymer, the this compound units act as modifiers, introducing specific functionalities or properties derived from the naphthyl group.
For instance, copolymerizing with ethylene could produce a linear low-density polyethylene (B3416737) (LLDPE)-like material where the naphthyl-butene units act as bulky side branches. The incorporation of these bulky groups would disrupt the crystalline structure of the polyethylene backbone, leading to lower crystallinity and density but potentially improved optical clarity and toughness.
| Solubility | Increases | Disruption of crystallinity and the presence of aromatic groups can improve solubility in organic solvents. |
Influence of Naphthyl Moiety on Polymer Architecture and Properties
The pendant naphthyl group exerts a profound influence on the polymer's architecture and its macroscopic properties. The primary effects stem from the group's rigidity, bulkiness, and aromatic nature.
Chain Stiffness and Thermal Properties : The rigid structure of the naphthalene (B1677914) ring restricts the rotational freedom of the polymer backbone. This leads to a significant increase in the glass transition temperature (Tg), meaning the material remains hard and glassy at higher temperatures compared to standard polyolefins like poly(1-butene). researchgate.netscispace.com Research on other polymers with pendant aromatic groups confirms that such additions enhance thermal stability. nih.gov
Crystallinity and Morphology : If the polymerization is stereoregular (e.g., isotactic), the bulky naphthyl groups can arrange themselves in an ordered fashion, leading to a semi-crystalline polymer. The large, flat surfaces of the naphthyl rings can promote strong intermolecular π-π stacking interactions, which can act as physical crosslinks, enhancing mechanical strength and thermal resistance. However, the sheer size of the group can also frustrate crystallization, leading to amorphous materials if stereocontrol is poor. researchgate.net
Solubility : While high-molecular-weight polyolefins are typically insoluble in common solvents at room temperature, the presence of the aromatic naphthyl groups can increase the polymer's solubility in aromatic solvents like toluene (B28343) or xylene. This is due to favorable interactions between the solvent and the pendant groups. Improved solubility is often a desirable trait for polymer processing and characterization. scispace.com
Optical and Electrical Properties : The naphthyl group is chromophoric and can impart specific optical properties, such as UV absorption or fluorescence, to the polymer. Furthermore, the π-electron systems of the aromatic rings can influence the dielectric properties of the material. nih.gov
Catalytic Systems for Polymerization
The successful polymerization of sterically demanding monomers like this compound relies heavily on the design of the catalyst system. Both Ziegler-Natta and metallocene catalysts are employed for olefin polymerization, with metallocenes often offering superior performance for creating well-defined polymer architectures.
Ziegler-Natta Catalysts : Traditional heterogeneous Ziegler-Natta catalysts (e.g., TiCl₄/MgCl₂ activated by trialkylaluminum) can polymerize a wide range of olefins. However, they often have multiple types of active sites, which can lead to polymers with broad molecular weight distributions and less precise control over stereochemistry, a critical factor for monomers with bulky side groups.
Metallocene Catalysts : These are single-site catalysts, meaning they have uniform active sites. This uniformity allows for the production of polymers with narrow molecular weight distributions and precise control over tacticity. For monomers with bulky substituents, the geometry of the metallocene complex (the arrangement of ligands around the central metal atom, e.g., zirconium) is critical. Catalysts with an open structure around the active site are necessary to accommodate the bulky monomer. Advanced metallocene systems, sometimes referred to as "advanced metallocenes," have been designed with specific ligand frameworks that incorporate aromatic substituents, such as phenyl or even naphthyl groups on the indenyl ligands, to enhance catalyst activity, stereospecificity, and the molecular weight of the resulting polymer.
Table 3: Comparison of Catalytic Systems for Polymerization of Bulky Olefins
| Catalyst Type | Advantages | Disadvantages |
|---|---|---|
| Ziegler-Natta | High activity, robust, widely used in industry. | Poor control over polymer architecture (broad MWD, mixed tacticity). |
| Metallocene | Excellent control over tacticity and MWD, can be tailored for specific monomers. | Can be more sensitive to impurities, co-catalyst (MAO) can be expensive. |
| Post-Metallocene | High activity, good thermal stability, can incorporate polar monomers. | Often specialized for certain monomer types. |
The selection of the catalytic system is therefore a key determinant in the successful synthesis of poly(this compound) with desired properties.
Catalytic Applications of 4 2 Naphthyl 1 Butene Derivatives or Its Use in Catalysis
Derivatives as Ligands in Transition Metal Catalysis.
Derivatives of 4-(2-Naphthyl)-1-butene can be envisioned as potent ligands for transition metal catalysis. The naphthyl group can be incorporated into various ligand frameworks, such as phosphines, N-heterocyclic carbenes (NHCs), and oxazolines, which are known to coordinate with a wide array of transition metals including palladium, rhodium, ruthenium, and gold.
The coordination of such ligands to a transition metal center can significantly influence the metal's catalytic activity and selectivity. For instance, axially chiral ligands with an N-naphthyl framework have been successfully prepared and coordinated with gold(I) complexes. nih.gov These complexes, featuring a strong donor NHC ligand, demonstrate the feasibility of utilizing naphthyl-containing structures in homogeneous catalysis. The butenyl group of this compound could be functionalized to introduce phosphine (B1218219) or other coordinating groups, leading to novel ligands for reactions like cross-coupling and hydrogenation.
The steric and electronic properties of the naphthyl group play a crucial role in creating a specific chiral environment around the metal center, which is essential for achieving high selectivity in catalytic reactions. For example, in stereospecific Suzuki-Miyaura cross-coupling reactions, the presence of a naphthyl substituent on the electrophile has been a critical factor for success in many cases. nih.gov This underscores the importance of the naphthyl motif in influencing the outcome of transition metal-catalyzed reactions.
Table 1: Examples of Transition Metal-Catalyzed Reactions Using Naphthyl-Containing Ligands
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | ee (%) |
| Ni(OAc)₂·4H₂O / Stilbene (B7821643) L1 | Suzuki-Miyaura Coupling | Tertiary benzylic pivalate, Arylboronic acid ester | Diaryl quaternary stereocenter | 94 | 96 |
| AuCl·SMe₂ / Axially chiral NHC | Asymmetric Cyclization | 1,6-enynes | Cyclopentane derivatives | Moderate | up to 59 |
| [Ru(biphosphane)(H)(η⁶-cot)]BF₄ | Asymmetric Hydrogenation | Tetrasubstituted cyclopentenone | Chiral perfume component | High | High |
Note: This table presents data for reactions using ligands containing a naphthyl or binaphthyl moiety to illustrate the potential applications of this compound derivatives.
Role in Asymmetric Catalysis.
The development of chiral ligands is paramount in the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The binaphthyl unit, in particular, is a cornerstone of many highly successful chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The atropisomerism of the binaphthyl scaffold provides a stable and well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.
Derivatives of this compound could be dimerized or functionalized to create novel chiral ligands. For instance, oxidative coupling could potentially link two units of this compound to form a binaphthyl core, which could then be further modified. Such ligands are instrumental in asymmetric hydrogenation, a widely used industrial process for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. mdma.chwikipedia.org Ruthenium and rhodium complexes of chiral binaphthyl diphosphine ligands are well-known for their high efficiency and enantioselectivity in the hydrogenation of a variety of substrates, including ketones and olefins. mdma.ch
Furthermore, binaphthyl-based chiral ligands have been successfully employed in the enantioselective addition of organometallic reagents to carbonyl compounds. For example, the addition of diethylzinc (B1219324) to aromatic aldehydes, catalyzed by a chiral binaphthyl-prolinol ligand, affords chiral secondary alcohols with high enantiomeric excess. researchgate.net This demonstrates the versatility of the naphthyl framework in creating catalysts for C-C bond-forming reactions.
Table 2: Performance of Naphthyl-Based Ligands in Asymmetric Catalysis
| Catalytic Reaction | Catalyst/Ligand | Substrate | Enantiomeric Excess (ee %) |
| Asymmetric Hydrogenation | Ru-SYNPHOS | Ketones | >99 |
| Asymmetric Allylic Alkylation | Pd-complex with chiral ligand | Allylic acetate, Dimethyl malonate | up to 98 |
| Diethylzinc Addition | Chiral binaphthyl-prolinol | Benzaldehyde | up to 99 |
Note: This table provides examples of the performance of various chiral ligands containing a naphthyl or binaphthyl group, suggesting the potential for derivatives of this compound in similar applications.
Heterogeneous and Homogeneous Catalytic Systems.
Catalytic systems can be broadly classified as either homogeneous or heterogeneous. In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically in a liquid solution. This often leads to high activity and selectivity due to the well-defined nature of the catalytic species. illinois.edu Derivatives of this compound, when functionalized to form soluble organometallic complexes, would act as homogeneous catalysts. The majority of transition metal-catalyzed reactions involving chiral ligands, such as asymmetric hydrogenation and cross-coupling, are performed under homogeneous conditions. nih.govmdma.ch
In heterogeneous catalysis , the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. A major advantage of heterogeneous catalysis is the ease of separation of the catalyst from the product mixture, which simplifies purification and allows for catalyst recycling. osti.gov While there are no direct reports of using this compound in this context, one could envision immobilizing its derivatives onto a solid support. For example, the butenyl chain could be used to anchor a catalytically active naphthyl-containing complex onto polymers or silica. This would combine the high selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous system.
The isomerization of butene is a commercially important reaction that often employs heterogeneous catalysts like zeolites. osti.gov While this specific reaction is different from the applications discussed for chiral ligands, it highlights the broader context of butene chemistry in industrial catalysis.
Table 3: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same as reactants | Different from reactants |
| Activity/Selectivity | Often high and well-defined | Can be high, but may have mass transfer limitations |
| Catalyst Separation | Often difficult, requires techniques like distillation or extraction | Generally straightforward (e.g., filtration) |
| Catalyst Recycling | Challenging | Easier to implement |
| Example System | Soluble Ru-BINAP complex for asymmetric hydrogenation | Zeolite catalyst for butene isomerization |
Synthesis and Reactivity of Naphthyl Butene Analogues and Derivatives
Structure-Activity Relationships in Naphthyl-Butene Scaffolds
The biological or chemical activity of molecules containing a naphthyl-alkene framework is highly dependent on the specific substitution pattern on the naphthalene (B1677914) ring. Studies on analogous compounds, such as the allylamine antimycotic terbinafine and its derivatives, reveal critical structure-activity relationships (SAR). The potency of these compounds is strongly influenced by the steric bulk of substituents on the naphthalene moiety. nih.gov
Table 1: Influence of Naphthalene Substituent on Activity in Analogous Scaffolds
| Position on Naphthalene Ring | Tolerated Substituent Size | Examples of Favorable Substituents |
| 2, 3, 4, 6, 7, 8 | Small | Hydrogen, Fluorine |
| 5 | Larger | Fluorine, Chlorine, Bromine, Methyl |
Synthesis of Functionalized 4-(2-Naphthyl)-1-butene Derivatives
The functionalization of the this compound scaffold can be achieved through various modern synthetic methodologies, enabling the introduction of a wide array of chemical groups. These methods often involve transforming a pre-existing functional group on the naphthalene ring or the butene chain.
Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, a halogenated naphthyl-butene derivative can serve as a substrate for reactions like the Suzuki or Sonogashira coupling to introduce new carbon-carbon bonds. This allows for the attachment of aryl, vinyl, or alkynyl groups, significantly diversifying the parent structure.
Another approach involves the direct functionalization of the naphthalene ring through electrophilic aromatic substitution, provided the existing butene chain does not interfere with the reaction. Furthermore, the alkene moiety of the butene chain is amenable to a variety of addition reactions, allowing for the introduction of functionalities such as hydroxyl groups, halogens, or epoxides, which can then be elaborated further. Organosilane-directed methods have also been developed for the asymmetric coupling of alkynes and alkenes, providing access to densely functionalized chiral allylsilanes that can be converted into various carbocycles. nih.gov
Table 2: Selected Methods for Synthesis of Functionalized Derivatives
| Reaction Type | Precursor | Reagents/Catalysts | Resulting Functional Group |
| Suzuki Coupling | Halogenated Naphthyl-Butene | Boronic acid, Palladium catalyst | Aryl or Vinyl group |
| Sonogashira Coupling | Halogenated Naphthyl-Butene | Terminal alkyne, Palladium/Copper catalyst | Alkynyl group |
| Dihydroxylation | Naphthyl-Butene | Osmium tetroxide (OsO₄) | Diol |
| Epoxidation | Naphthyl-Butene | Peroxy acids (e.g., m-CPBA) | Epoxide |
Transformations to Polycyclic Aromatic Hydrocarbons (PAHs)
The this compound structure is a valuable precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). The butene side chain provides a reactive handle that can participate in intramolecular cyclization reactions, effectively "stitching" itself back onto the naphthalene core or an adjacent aromatic ring to form new fused ring systems.
A key transformation of naphthyl-alkene systems is their acid-catalyzed intramolecular cyclization to form tetrahydrophenanthrene derivatives. A notable example is the cascade intramolecular Prins/Friedel-Crafts cyclization. nih.gov In this process, a related precursor such as an aldehyde-functionalized vinyl naphthalene is treated with a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). nih.govresearchgate.net The Lewis acid activates the aldehyde, which then undergoes an intramolecular Prins reaction with the alkene of the side chain. nih.gov This cyclization generates a stable benzylic carbocation intermediate, which is subsequently trapped by an intramolecular Friedel-Crafts alkylation, completing the formation of the tricyclic tetrahydrophenanthrene skeleton. nih.govbeilstein-archives.org This one-pot reaction efficiently constructs three new chemical bonds with high stereoselectivity in many cases. researchgate.net
Table 3: Key Aspects of Prins/Friedel-Crafts Cyclization
| Step | Description | Intermediate |
| 1. Activation | Lewis acid activates a carbonyl group (e.g., aldehyde). | Oxocarbenium ion |
| 2. Prins Cyclization | Intramolecular attack of the alkene on the activated carbonyl. | Benzylic carbocation |
| 3. Friedel-Crafts Alkylation | Intramolecular attack of the naphthalene ring on the carbocation. | Tetrahydrophenanthrene product |
Beyond the formation of tetrahydrophenanthrenes, the naphthyl-butene scaffold and its derivatives can participate in other annulation (ring-forming) reactions to generate a variety of PAHs. Annulation strategies are a cornerstone of PAH synthesis, allowing for the fusion of additional aromatic rings onto a starting core.
Palladium-catalyzed reactions are particularly versatile for this purpose. For example, Pd-catalyzed [3+3] annulation methods have been developed to construct PAHs from two smaller aromatic fragments. rsc.org Similarly, the palladium-catalyzed carboannulation of internal alkynes is an effective method for creating highly substituted naphthalenes and other polycyclic systems in a single step. acs.org Other modern techniques include visible-light-mediated photoredox annulation, which proceeds through radical intermediates to achieve intramolecular C-C bond formation under mild, metal-free conditions. nih.gov These diverse methods allow for the strategic construction of complex, π-extended aromatic structures from appropriately functionalized naphthyl-alkene precursors.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(2-Naphthyl)-1-butene, and how are reaction conditions optimized?
- Methodology :
- Alkylation of naphthol derivatives : Start with 2-naphthol (20 mmol) in DMF, using K₂CO₃ (24 mmol) as a base to generate the oxyanion. React with propargyl bromide (20 mmol) under stirring for 2 hours at room temperature. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) .
- Purification : Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use column chromatography for further purification if needed .
- Optimization : Vary solvents (e.g., DMF vs. THF), catalyst loading, or reaction time. Track yield and purity via GC-MS or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
Q. What safety protocols are critical when handling this compound in the lab?
- Risk Mitigation :
- Dermal/Ocular Exposure : Use nitrile gloves and safety goggles. Avoid direct contact; rinse thoroughly if exposed .
- Inhalation : Work in a fume hood. Monitor air quality for naphthalene derivatives, which may cause respiratory irritation .
- Waste Disposal : Neutralize with activated charcoal or incinerate in compliance with EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
- Data Analysis Framework :
- Statistical Design : Use factorial experiments to isolate variables (e.g., temperature, solvent polarity). Apply ANOVA to identify significant factors .
- Mechanistic Insights : Probe side reactions via trapping experiments (e.g., radical inhibitors) or isotopic labeling .
- Case Study : A 20% yield drop at 10x scale was traced to inefficient mixing; resolved using a high-shear reactor .
Q. What strategies are effective for studying the compound’s surface adsorption and reactivity in materials science?
- Methodology :
- Adsorption Studies : Use quartz crystal microbalance (QCM) to measure mass changes on SiO₂ or TiO₂ surfaces. Correlate with DFT calculations .
- Reactivity : Expose to ozone or UV light in controlled chambers. Analyze degradation products via LC-MS .
- Table : Surface Interaction Parameters
| Surface Type | Adsorption Energy (kJ/mol) | Dominant Interaction |
|---|---|---|
| SiO₂ | -25.3 | Van der Waals |
| TiO₂ | -42.1 | π-Stacking |
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Workflow :
Docking Simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., cytochrome P450).
QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthyl ring) with bioactivity .
Validation : Synthesize top candidates and test in vitro (e.g., enzyme inhibition assays) .
Contradiction Analysis
Q. Conflicting reports on the compound’s thermal stability: How to validate data?
- Approach :
- DSC/TGA : Perform differential scanning calorimetry (DSC) to measure decomposition onset. Compare with literature values under identical atmospheres (N₂ vs. air) .
- Reproducibility : Replicate experiments using standardized protocols (e.g., heating rate 10°C/min) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
